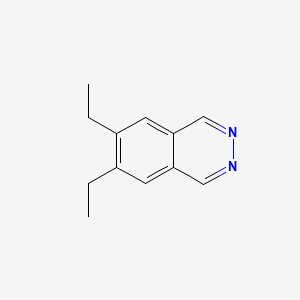

6,7-Diethylphthalazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6,7-Diethylphthalazine is a phthalazine derivative characterized by ethyl substituents at the 6- and 7-positions of the heterocyclic core. Phthalazine derivatives are nitrogen-containing heterocycles with broad pharmacological relevance, including anticancer, antimicrobial, and enzyme-inhibitory activities . The ethyl groups likely enhance lipophilicity, influencing solubility, metabolic stability, and receptor binding compared to unsubstituted or differently substituted phthalazines. This compound may serve as a precursor or intermediate for synthesizing more complex derivatives with tailored biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Diethylphthalazine typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of diethylphthalic anhydride with hydrazine hydrate, followed by cyclization to form the phthalazine ring. The reaction is usually carried out in the presence of a catalyst such as acetic acid, under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 6,7-Diethylphthalazine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phthalazine dicarboxylic acid using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can convert it into phthalazine derivatives with different functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the phthalazine ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Zinc and hydrochloric acid.

Substitution: Various halogenating agents and nucleophiles under controlled temperatures.

Major Products:

Oxidation: Phthalazine dicarboxylic acid.

Reduction: Phthalazine derivatives.

Substitution: Halogenated phthalazines and other substituted derivatives.

Scientific Research Applications

6,7-Diethylphthalazine has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and antiviral agent.

Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6,7-Diethylphthalazine involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of cyclooxygenase-2 (COX-2), reducing inflammation . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Phthalazine Derivatives

Substitution Patterns and Physicochemical Properties

Phthalazine derivatives are highly tunable via substitutions at positions 1, 4, 6, and 5. Key comparisons include:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : Chlorine and methoxy substituents (e.g., 1,4-Dichloro-6,7-dimethoxyphthalazine) increase electrophilicity and solubility, respectively, whereas ethyl groups in this compound likely prioritize lipophilicity .

- Stability : Ethyl groups may confer metabolic stability compared to halogenated derivatives, as seen in , where plasma and liver microsomal stability varied significantly among substituted phthalazines .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing 6,7-Diethylphthalazine with high regioselectivity?

- Methodological Answer : Use Diels-Alder reactions with 2-substituted furans (e.g., 2-tert-butylfuran) to exploit electronic and steric effects. Computational modeling (e.g., M06-2X/6-311+G(2df,p) DFT calculations) predicts regioselectivity trends, where electron-donating substituents favor crowded products. Validate outcomes via 2D NMR (COSY, NOESY, HMBC, HSQC) for structural confirmation .

Q. How should researchers characterize the electronic properties of this compound to inform reaction design?

- Methodological Answer : Conduct partial atomic charge analysis and transition-state modeling to assess electrophilic substitution behavior. Solvent effects (e.g., diethyl ether) can be modeled using SMD continuum solvation to refine regioselectivity predictions. Compare activation free energies (ΔG‡) for competing reaction pathways .

Q. What steps mitigate biases in interpreting regioselective reaction outcomes?

- Methodological Answer : Blind data analysis by independent reviewers reduces confirmation bias. Use control reactions with non-regioselective indolynes (e.g., 4,5- or 5,6-substituted analogs) to benchmark selectivity. Disclose all negative results (e.g., failed transition-state searches) to avoid publication bias .

Q. Mechanistic and Theoretical Exploration

Q. Why does this compound exhibit unique regioselectivity compared to other indolynes?

- Methodological Answer : Its polarized structure enhances electrophilic substitution at the 6-position. Charge density maps and Natural Bond Orbital (NBO) analysis reveal hyperconjugative interactions stabilizing transition states. Contrast with 4,5-/5,6-indolynes, which lack comparable polarization .

Q. How can machine learning models predict regioselectivity in novel this compound derivatives?

- Methodological Answer : Train models on datasets combining experimental yields, DFT-derived descriptors (e.g., Fukui indices), and substituent parameters. Validate via leave-one-out cross-validation (LOOCV) and external test sets. Open-source tools like RDKit automate feature engineering .

Properties

CAS No. |

441772-76-5 |

|---|---|

Molecular Formula |

C12H14N2 |

Molecular Weight |

186.25 g/mol |

IUPAC Name |

6,7-diethylphthalazine |

InChI |

InChI=1S/C12H14N2/c1-3-9-5-11-7-13-14-8-12(11)6-10(9)4-2/h5-8H,3-4H2,1-2H3 |

InChI Key |

KHVWLOSQEDOAGP-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=C2C=NN=CC2=C1)CC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.